molecular formula C9H18N2 B1299894 (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 60419-23-0

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No. B1299894
CAS RN: 60419-23-0
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-SECBINFHSA-N
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Description

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are N-heterocycles that are significant in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceuticals. They are characterized by a five-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition and reductive bond cleavage, resulting in a product with high enantiomeric and diastereomeric purity . Similarly, the synthesis of multisubstituted pyrrolidines with precise stereochemical arrangements, such as trisubstituted β-prolines, can be achieved via Rh-catalyzed C-H amination, demonstrating the importance of catalysis in the synthesis of complex pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods, such as IR, 1H NMR, 13C NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. For example, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline was determined to belong to the triclinic system, with specific bond angles and distances defining the three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. The rhodium-catalyzed 1,4-addition of arylboronic acids to certain pyrrolidine derivatives, such as 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, is an example of how these compounds can act as Michael acceptors in asymmetric synthesis, leading to the formation of new derivatives with potential medicinal applications . Additionally, the synthesis of pyridines from α,β-unsaturated oximes and alkynes using Rh(III) catalysis demonstrates the versatility of pyrrolidine derivatives in forming other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and the involvement of ethanol in the crystal structure can lead to the formation of supramolecular structures, which can affect properties such as solubility and melting point . The steric and electronic properties of substituents on the pyrrolidine ring can also influence the reactivity and interaction of these compounds with biological targets, as seen in the antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Application Summary

The compound “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine” is used as a catalyst in the chiral synthesis of the Wieland-Miescher ketone . This ketone is a highly useful intermediate in the synthesis of many complex natural products.

Methods of Application

The specific methods of application involve using the compound as a Bronsted acid in the reaction . The compound mediates the reaction, providing the necessary chirality for the synthesis of the Wieland-Miescher ketone.

Results or Outcomes

The use of “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine” in this reaction has been shown to have remarkable effects, greatly improving the efficiency and selectivity of the synthesis .

Pharmaceutical Synthesis - Building Block for Pharmaceuticals

Application Summary

Pyrrolidines, such as “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine”, are often used as building blocks in the synthesis of pharmaceuticals . They can be used to construct a variety of complex molecules with therapeutic properties.

Results or Outcomes

The use of pyrrolidines in pharmaceutical synthesis has led to the development of a wide range of therapeutics. The specific outcomes can vary greatly depending on the particular pharmaceutical being synthesized .

Fine Chemical Manufacturing - Building Block for Fine Chemicals

Application Summary

Pyrrolidines, such as “®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine”, are often used as building blocks in the manufacturing of fine chemicals . They can be used to construct a variety of complex molecules.

Results or Outcomes

The use of pyrrolidines in fine chemical manufacturing has led to the development of a wide range of products. The specific outcomes can vary greatly depending on the particular fine chemical being synthesized .

properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWRMSQRFEIEB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

CAS RN

60419-23-0
Record name (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
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15 mL
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solvent
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
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33 g
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Quantity
80 mL
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15 mL
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Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Sasarman, S Ferdinandusse… - Journal of Inherited …, 2022 - Wiley Online Library
A deficiency of 3‐hydroxyisobutyric acid dehydrogenase (HIBADH) has been recently identified as a cause of primary 3‐hydroxyisobutyric aciduria in two siblings; the only previously …
Number of citations: 2 onlinelibrary.wiley.com
GY Remennikov - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
This synthetic review has summarized current developments in the preparation of condensed heterocycles containing dihydropyrimidine and tetrahydropyrimidine nuclei by various …
Number of citations: 6 onlinelibrary.wiley.com

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